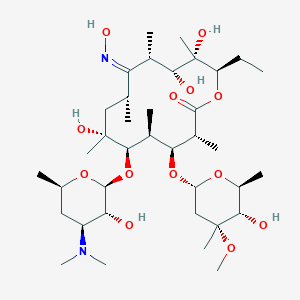

(9Z)-Erythromycin A Oxime

描述

Erythromycin oxime is a derivative of erythromycin, a well-known macrolide antibiotic. Erythromycin oxime is primarily used as an intermediate in the synthesis of other antibiotics, such as clarithromycin. This compound is known for its improved stability under acidic conditions compared to erythromycin, making it a valuable intermediate in pharmaceutical manufacturing .

准备方法

Synthetic Routes and Reaction Conditions

Erythromycin oxime is typically synthesized by reacting erythromycin A with hydroxylamine in the presence of an organic solvent and an acid catalyst. One common method involves using isopropyl alcohol as the solvent and acetic acid as the catalyst. The reaction is carried out at elevated temperatures, typically around 58°C for 72 hours or 70°C for 24 hours .

Industrial Production Methods

In industrial settings, the preparation of erythromycin oxime involves a two-step process. First, erythromycin thiocyanate is reacted with hydroxylamine hydrochloride in an organic solvent to form erythromycin oxime thiocyanate. This intermediate is then neutralized with an alkali in another organic solvent to yield erythromycin oxime .

化学反应分析

Isomerization of (9E)- to (9Z)-Erythromycin A Oxime

The (9E)-isomer, initially formed during oximation, is isomerized to the (9Z)-isomer via:

- Base-catalyzed isomerization : Lithium hydroxide in alcoholic solvents converts the (9E)-isomer to the (9Z)-isomer .

- Thermodynamic control : The (9Z)-isomer is thermodynamically favored due to reduced steric hindrance between the hydroxyimino group and adjacent substituents .

Table 2: E/Z Isomer Ratios in Synthesis

| Catalyst/Solvent | E/Z Ratio | Reference |

|---|---|---|

| Acetic acid/isopropanol | >6.0 | |

| Formic acid/ethanol | >5.5 |

Beckmann Rearrangement

The (9Z)-oxime undergoes Beckmann rearrangement under acidic conditions, forming 8a-aza-8a-homoerythromycin derivatives (e.g., azithromycin precursors) .

- Mechanism : The oxime group (C=N-OH) rearranges to form a lactam ring via cleavage of the C-N bond .

- Key Products :

Table 3: Beckmann Rearrangement Products

| Product | Structure Characteristics | Reference |

|---|---|---|

| 8a-aza-8a-homoerythromycin-9,12-iminoether | Lactam ring with azide functionality | |

| 8a-lactam | Cyclic amide ring |

Oximation and Substitution Reactions

Derivatives of this compound are synthesized via:

Table 4: Antimicrobial Activity of Derivatives

| Derivative Type | Activity vs. Erythromycin A | Reference |

|---|---|---|

| Ether oximes | Comparable | |

| Ester oximes | Enhanced in vivo |

Ring-Opening Reactions

Treatment of this compound with hydroxylamine hydrochloride in methanol cleaves the C9/9a-N bond, forming seco-oximes .

- Mechanism : Hydroxylamine attacks the imino bond, leading to bond cleavage and formation of a linear oxime .

- Applications : Formation of novel azalide structures for drug development .

Pharmacokinetic and Stability Studies

科学研究应用

Chemical Structure and Synthesis

The synthesis of (9Z)-Erythromycin A Oxime typically involves the reaction of erythromycin with hydroxylamine under acidic or basic conditions, leading to the introduction of the hydroxyimino group at the C-9 position. This modification plays a significant role in altering the antibiotic properties and pharmacokinetics of the compound.

Scientific Research Applications

This compound has diverse applications across various scientific fields, including chemistry, biology, medicine, and industry. Below are detailed insights into its applications:

Chemistry

- Intermediate in Synthesis : It serves as a critical intermediate in the synthesis of other macrolide antibiotics, such as clarithromycin and azithromycin. These derivatives often exhibit improved efficacy and pharmacokinetic profiles compared to erythromycin.

Biology

- Studying Protein Synthesis : this compound is utilized as a tool for investigating bacterial protein synthesis mechanisms and resistance pathways. Its ability to inhibit protein synthesis by binding to the 50S ribosomal subunit makes it valuable for research on antibiotic resistance.

Medicine

- Antibacterial Activity : The compound retains significant antibacterial activity against various Gram-positive bacteria and some Gram-negative strains. Its structural modifications may enhance its effectiveness against resistant bacterial strains, making it relevant in clinical settings.

- Pharmacological Interactions : As a metabolite of Roxithromycin, this compound has been studied for its pharmacokinetics and potential interactions with cytochrome P450 enzymes, which are crucial for understanding drug-drug interactions that could affect therapeutic outcomes.

Industry

- Pharmaceutical Formulations : It is employed in the production of various pharmaceutical formulations, including nanoparticles and liposomes, which enhance drug delivery and bioavailability. This application is particularly important for improving the therapeutic efficacy of antibiotics in clinical use.

Case Studies

Several studies have documented the applications and effects of this compound:

Case Study 1: Stability Improvement

A study by Brain et al. (1989) demonstrated that converting erythromycin to its oxime derivative significantly improves its stability in acidic environments, such as the stomach. This enhancement potentially leads to better absorption and efficacy when administered orally.

Case Study 2: Antibacterial Efficacy

Research has shown that this compound exhibits effective antibacterial activity against resistant strains of bacteria. In vitro studies indicate that it can inhibit bacterial growth at therapeutic concentrations while demonstrating lower toxicity compared to traditional erythromycin.

Case Study 3: Pharmacokinetic Interactions

Investigations into the pharmacokinetic profile of this compound have revealed that it interacts with various metabolic pathways in humans. Understanding these interactions is essential for optimizing dosage regimens and minimizing adverse effects during treatment.

Comparative Analysis with Other Macrolides

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Erythromycin A | No hydroxyimino group | Original compound; foundational macrolide antibiotic |

| Roxithromycin | Contains a methoxy group | Improved pharmacokinetics over erythromycin |

| Clarithromycin | Methyl substitution at C-6 | Broader spectrum of activity against respiratory pathogens |

| Azithromycin | Addition of a nitrogen atom | Extended half-life and better tissue penetration |

| This compound | Hydroxyimino group at C-9 | Enhanced antibacterial properties; potential resistance advantages |

作用机制

Erythromycin oxime exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding blocks the translocation of peptides, preventing the elongation of the protein chain. As a result, bacterial growth is inhibited, leading to the bacteriostatic effect of erythromycin oxime .

相似化合物的比较

Erythromycin oxime is unique compared to other similar compounds due to its improved stability under acidic conditions. This makes it a valuable intermediate in the synthesis of antibiotics like clarithromycin. Similar compounds include:

Erythromycin: The parent compound, less stable under acidic conditions.

Clarithromycin: A second-generation macrolide antibiotic synthesized from erythromycin oxime.

Azithromycin: Another macrolide antibiotic with a different structure but similar antibacterial activity

生物活性

(9Z)-Erythromycin A oxime is a derivative of erythromycin, a macrolide antibiotic widely used for its antibacterial properties. The biological activity of this compound has been the subject of extensive research, particularly regarding its synthesis, structure-activity relationships, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves the isomerization of the (9E)-isomer to the (9Z)-form, typically using strong bases such as lithium hydroxide in alcoholic solvents . The (9Z)-oxime is characterized by a hydroxyimino group at the 9-position, which influences its biological activity and stability compared to other erythromycin derivatives.

Table 1: Comparison of Erythromycin Derivatives

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Erythromycin A | Lactone ring with 14-membered macrolide | Broad-spectrum antibiotic |

| (9E)-Erythromycin A Oxime | Hydroxyimino group at position 9 | Reduced stability in acidic conditions |

| This compound | Hydroxyimino group at position 9 | Enhanced stability; potential for better bioavailability |

Biological Activity

The biological activity of this compound has been evaluated in various studies. It exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Research indicates that the oxime modification enhances its stability and may improve oral bioavailability compared to standard erythromycin .

Antibacterial Efficacy

In vitro studies have demonstrated that this compound possesses comparable antibacterial activity to azithromycin, a well-known macrolide antibiotic. The compound shows effectiveness against various strains of bacteria, including resistant strains of Staphylococcus aureus .

Case Studies

- Stability and Bioavailability : A study highlighted that the oximation of erythromycin A improves its stability in gastric conditions, which is crucial for oral administration. The (9Z)-isomer was found to be less reactive in acidic environments than its (9E) counterpart, leading to improved pharmacokinetic profiles .

- Comparative Antimicrobial Activity : Research comparing various ether oxime derivatives of erythromycin revealed that while both stereoisomers exhibit antimicrobial properties, the (9Z) form showed enhanced activity against certain bacterial strains due to its structural attributes .

This compound functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation process during translation, thereby halting bacterial growth and replication. This mechanism is consistent with other macrolides but is influenced by the specific structural modifications present in the oxime derivative.

属性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27-/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTWXIARANQMCA-PGYIPVOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134931-01-4, 13127-18-9 | |

| Record name | Erythromycin, 9-oxime, (9Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134931-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin, 9-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione 10-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common starting materials and reaction conditions for synthesizing erythromycin oxime?

A1: Erythromycin oxime is primarily synthesized from either erythromycin A [] or erythromycin thiocyanate [, , , ] through an oximation reaction with hydroxylamine hydrochloride. The reaction is typically carried out in an acid-base buffer solution to minimize degradation of erythromycin []. Factors such as reaction temperature, pH, and the ratio of reactants significantly influence the yield and purity of the final product [, , , , ].

Q2: What is a major challenge during erythromycin oxime synthesis and how is it addressed?

A2: A primary challenge is the acidic degradation of erythromycin during synthesis. This leads to the formation of impurities like erythromycin A 8,9 dehydro 6,9 hemiketal [] and erythromycin 6,9-9,12-spiroketal []. Using an acid-base buffer system during the reaction helps minimize this degradation and enhance the purity of erythromycin oxime [].

Q3: What are some alternative solvents explored for the oximation reaction?

A3: While traditional methods often utilize methanol [], research has explored liquid buffer salts as alternative solvents. Studies show that using liquid buffer salts can positively impact the yield and purity of erythromycin oxime [].

Q4: What is a key step after the oximation reaction in many synthetic pathways using erythromycin oxime?

A4: The hydroxyl group of erythromycin oxime is often protected via etherification using reagents like dialkyloxycyclohexanes or alkyloxycyclohexenes [, ]. This protection is crucial for subsequent reactions in the synthesis of antibiotics like clarithromycin.

Q5: How does the reactivity of different etherification reagents compare in erythromycin oxime protection?

A5: Studies using dialkyloxycyclohexanes (e.g., 1,1-dimethoxycyclohexane, 1,1-diethoxycyclohexane, 1,1-diisopropoxycyclohexane) and alkyloxycyclohexenes (e.g., 1-methoxycyclohexene, 1-ethoxycyclohexene, 1-isopropoxycyclohexene) revealed a specific order of reactivity for hydroxyl protection. The reactivity increases with the size of the alkoxy group in both series, and alkyloxycyclohexenes demonstrate higher reactivity than their dialkyloxycyclohexane counterparts with the same alkoxy group [].

Q6: What is the significance of the E/Z isomerism in erythromycin oxime, particularly for Beckmann rearrangement?

A6: Erythromycin oxime exists as E and Z isomers. While the E isomer is prevalent, it can isomerize to the Z form under alkaline conditions []. Interestingly, during the Beckmann rearrangement, a key step in azithromycin synthesis, the Z isomer tends to convert back to the E form []. This understanding is crucial for optimizing reaction conditions to favor the desired E isomer and improve the yield of azithromycin.

Q7: What are the primary applications of erythromycin oxime?

A7: Erythromycin oxime is not used directly as an antibiotic. Its main purpose is to serve as a key intermediate in synthesizing a range of second-generation erythromycin antibiotics, including clarithromycin [, , ], azithromycin [, , ], roxithromycin [, , ], flurithromycin [], and dirithromycin [].

Q8: How is erythromycin oxime used in the synthesis of clarithromycin?

A8: A critical step involves the protection of the hydroxyl groups at the 2' and 4'' positions of erythromycin A 9-(1-isopropoxycyclohexyl) oxime via silanization [, ]. This typically involves reacting the compound with a silylating agent in the presence of a catalyst. The resulting intermediate is then used in subsequent steps to produce clarithromycin.

Q9: How is erythromycin oxime used in the synthesis of azithromycin?

A9: Erythromycin oxime undergoes a Beckmann rearrangement to yield a key intermediate in azithromycin synthesis [, ]. Controlling the reaction conditions is crucial, particularly the pH during the reduction step, to ensure a high yield and purity of the final azithromycin product [].

Q10: How is erythromycin oxime used in the synthesis of roxithromycin?

A10: Erythromycin oxime reacts with MEMC (2-methoxyethoxymethyl chloride) in the presence of a catalyst like anhydrous sodium carbonate to produce roxithromycin []. Optimizing factors like the catalyst amount, reactant ratio, solvent selection, and crystallization method is crucial to achieving a high yield of roxithromycin.

Q11: What analytical methods are commonly employed to characterize and quantify erythromycin oxime and related compounds?

A11: High-performance liquid chromatography (HPLC) [, ] coupled with various detection methods like UV detection [] and mass spectrometry [, ] are widely used to separate and quantify erythromycin oxime and its derivatives. These techniques enable researchers to monitor reactions, assess the purity of synthesized products, and identify impurities.

Q12: How is HPLC employed to analyze the etherification products of erythromycin oxime?

A12: Reversed-phase HPLC using a suitable stationary phase like C18 and a mobile phase consisting of acetonitrile and a buffer solution is commonly employed []. This technique allows for the separation and quantification of the desired etherified product, erythromycin A 9-(1-isopropoxycyclohexyl) oxime, from unreacted erythromycin oxime and other potential byproducts.

Q13: What are the primary metabolic pathways of roxithromycin, a derivative of erythromycin oxime, in biological systems?

A13: Studies using rat liver microsomes revealed that roxithromycin undergoes N-demethylation, O-demethylation, and dealkylation of the oxime ether side chain [, ]. These metabolic transformations lead to the formation of various metabolites, including erythromycin oxime, which are then further processed and excreted.

Q14: Are there any notable findings regarding the isomerization of roxithromycin and its metabolites?

A14: Research on roxithromycin metabolism in humans identified an interesting phenomenon – the isomerization of roxithromycin and several of its metabolites from the E-isomer to the Z-isomer []. This isomerization was observed in various biological samples, including bile, urine, and plasma.

Q15: Does the research on erythromycin oxime extend beyond the synthesis of erythromycin A derivatives?

A15: Yes, the chemistry of erythromycin oxime has been explored for the development of novel compounds with potentially distinct biological activities. For example, the Beckmann rearrangement of (9Z)-erythromycin A oxime has been investigated as a route to synthesize 8a-aza-8a-homoerythromycin derivatives []. These novel compounds may hold promise as new therapeutic agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。